N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide
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Overview
Description
The compound seems to be a derivative of the 4-oxo-4H-pyrido[1,2-a]pyrimidine class . These compounds are often synthesized for their potential biological activities .
Synthesis Analysis
Electrochemical synthesis of similar compounds like 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine has been investigated . The process involves polarography and controlled potential electrolysis in aqueous buffered solutions .
Molecular Structure Analysis
Molecular docking studies of similar compounds showed that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .
Chemical Reactions Analysis
The electrochemical reduction of similar compounds was investigated by polarography and controlled potential electrolysis in aqueous buffered solutions . Two different routes were suggested for the reduction mechanism .
Scientific Research Applications
Heterocyclic Derivatives and Structural Insights
The study by Banfield, Fallon, and Gatehouse (1987) discusses the formation and structure determination of heterocyclic derivatives related to pyrido[1,2-a]pyrimidines. Such compounds offer structural insights that could be pivotal in designing molecules with specific biological activities, including potential therapeutic agents (Banfield, Fallon, & Gatehouse, 1987).
Antimicrobial Applications
Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid. These findings suggest that derivatives of pyrido[1,2-a]pyrimidines could be explored for their antimicrobial properties, indicating a potential research application in developing new antimicrobial agents (Hossan et al., 2012).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics for their insecticidal and antibacterial potential. The synthesis and biological evaluation of these compounds indicate a research application in agrochemicals and antibacterial drug development (Deohate & Palaspagar, 2020).
Antiproliferative Activity Against Cancer Cell Lines
Mallesha et al. (2012) evaluated the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Their research suggests that these derivatives could serve as potential leads in cancer therapy, highlighting a significant area for further investigation (Mallesha et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-10-9-15-20-25-17(2)22(24(29)27(16)20)26-23(28)21(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-15,21H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLINEVJGZTTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide |
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